9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid
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Overview
Description
9,9’-Spirobi[fluorene]-2’,7-diyldiboronic acid is a compound that features a spirobifluorene core with boronic acid functional groups at the 2’ and 7’ positions. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which include high thermal stability and excellent electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2’,7-diyldiboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 9,9’-spirobifluorene, which can be obtained through various methods, including the Suzuki coupling of 1,2-dibromobenzene.
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluorene]-2’,7-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted spirobifluorene derivatives
Scientific Research Applications
9,9’-Spirobi[fluorene]-2’,7-diyldiboronic acid has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Material Science: Employed in the synthesis of conjugated microporous polymers (CMPs) and metal-organic frameworks (MOFs) for gas storage and separation.
Biological Applications: Investigated for potential use in biosensors and bioimaging due to its fluorescence properties.
Mechanism of Action
The mechanism by which 9,9’-Spirobi[fluorene]-2’,7-diyldiboronic acid exerts its effects is primarily related to its electronic structure. The spirobifluorene core provides a rigid, planar framework that facilitates efficient charge transport. The boronic acid groups can interact with various molecular targets, including diols and other Lewis bases, through reversible covalent bonding .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: Lacks the boronic acid functional groups but shares the spirobifluorene core structure.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Contains bromine atoms instead of boronic acid groups.
Uniqueness
9,9’-Spirobi[fluorene]-2’,7-diyldiboronic acid is unique due to the presence of boronic acid groups, which enhance its reactivity and enable its use in a broader range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C25H18B2O4 |
---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
(2'-borono-9,9'-spirobi[fluorene]-2-yl)boronic acid |
InChI |
InChI=1S/C25H18B2O4/c28-26(29)15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27(30)31)14-24(20)25/h1-14,28-31H |
InChI Key |
DFILURRLHYVTKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)B(O)O)(O)O |
Origin of Product |
United States |
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